REACTION_CXSMILES
|
Cl[C:2]1[C:10]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:15])[CH:3]=1.[CH3:16][S:17]([O-:19])=[O:18].[Na+].O.Cl>CN(C)C=O>[CH3:16][S:17]([C:2]1[C:10]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:15])[CH:3]=1)(=[O:19])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
6 kg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1S(=O)(=O)C)C
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.6 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 kg
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
subsequently warmed to 50°
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature is then raised to 120°
|
Type
|
ADDITION
|
Details
|
added after 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25°
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
are added dropwise (pH=1)
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from 2-propanol
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC(=C(C(=O)O)C=C1S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 kg | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |